Naphthol AS-BI

Description

Structure

3D Structure

Properties

IUPAC Name |

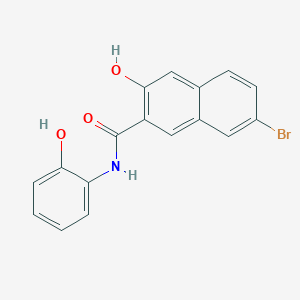

7-bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-23-17-5-3-2-4-15(17)20-18(22)14-9-12-8-13(19)7-6-11(12)10-16(14)21/h2-10,21H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEINYQEXWLMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061637 | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237-75-8 | |

| Record name | 7-Bromo-3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1237-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-50089 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001237758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-BI | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-hydroxy-N-o-hydroxyphenylnaphthalene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthol AS-BI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2TG9VZA3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Naphthol AS-BI for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Naphthol AS-BI, a valuable compound in various research and diagnostic applications. This document details the chemical background, a complete experimental protocol for its synthesis, and relevant characterization data.

Introduction

Naphthol AS-BI, chemically known as 7-Bromo-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide, is a member of the Naphthol AS series of compounds. These molecules are widely utilized as coupling components in the formation of azo dyes and are crucial substrates in enzyme histochemistry. Specifically, Naphthol AS-BI is a precursor to Naphthol AS-BI phosphate (B84403), a well-established fluorogenic substrate for acid and alkaline phosphatases. The enzymatic cleavage of the phosphate group yields Naphthol AS-BI, which can then be visualized, making it an important tool in various diagnostic assays, including tartrate-resistant acid phosphatase (TRAP) staining for osteoclast activity and alkaline phosphatase (ALP) activity measurements.[1]

The synthesis of Naphthol AS-BI involves the formation of an amide bond between 7-bromo-3-hydroxy-2-naphthoic acid and 2-methoxyaniline (o-anisidine). This reaction is a classic example of nucleophilic acyl substitution.

Synthesis of Naphthol AS-BI

The synthesis of Naphthol AS-BI is achieved through the condensation reaction between 7-bromo-3-hydroxy-2-naphthoic acid and 2-methoxyaniline. The reaction is typically facilitated by a coupling agent that activates the carboxylic acid, allowing for nucleophilic attack by the amine. Phosphorus trichloride (B1173362) (PCl₃) in an inert solvent like xylene is a common and effective method for this transformation.

Reaction Scheme

Caption: Synthesis of Naphthol AS-BI from its precursors.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Naphthol AS-BI.

| Parameter | Value |

| Reactants | |

| 7-bromo-3-hydroxy-2-naphthoic acid | 1.0 molar equivalent |

| 2-methoxyaniline (o-anisidine) | 1.0 - 1.2 molar equivalents |

| Phosphorus trichloride (PCl₃) | 0.4 - 0.5 molar equivalents |

| Solvent | Xylene |

| Reaction Temperature | Reflux (approx. 140 °C) |

| Reaction Time | 2 - 4 hours |

| Product | |

| Molecular Formula | C₁₈H₁₄BrNO₃ |

| Molecular Weight | 372.21 g/mol [2] |

| Appearance | Off-white to light yellow powder |

| Melting Point | 215-218 °C |

| Purity (Typical) | ≥98%[2] |

Experimental Protocol

This protocol details the synthesis of Naphthol AS-BI from 7-bromo-3-hydroxy-2-naphthoic acid and 2-methoxyaniline.

Materials:

-

7-bromo-3-hydroxy-2-naphthoic acid

-

2-methoxyaniline (o-anisidine)

-

Phosphorus trichloride (PCl₃)

-

Xylene

-

Sodium carbonate (Na₂CO₃) solution (5% w/v)

-

Hydrochloric acid (HCl) (5% v/v)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq) and xylene.

-

Addition of Reactants: While stirring, add 2-methoxyaniline (1.0-1.2 eq) to the suspension.

-

Activation: Slowly add phosphorus trichloride (0.4-0.5 eq) to the reaction mixture through a dropping funnel. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product will form.

-

Isolation: Filter the crude product and wash it sequentially with a 5% sodium carbonate solution to remove any unreacted carboxylic acid, followed by a 5% hydrochloric acid solution to remove any excess aniline, and finally with water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure Naphthol AS-BI.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Caption: Experimental workflow for the synthesis of Naphthol AS-BI.

Application in Enzyme Histochemistry

Naphthol AS-BI and its phosphate derivative are integral to enzyme histochemistry for the localization of phosphatase activity. The underlying principle involves the enzymatic hydrolysis of Naphthol AS-BI phosphate to the less soluble Naphthol AS-BI, which then couples with a diazonium salt to form a highly colored, insoluble azo dye at the site of enzyme activity.

Caption: Signaling pathway for enzyme detection using Naphthol AS-BI.

References

Naphthol AS-BI: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of Naphthol AS-BI, a chemical compound widely utilized in histochemical and biochemical assays. The guide details its chemical properties, experimental applications, and the emerging role of related compounds in the modulation of cellular signaling pathways, making it a valuable resource for researchers, scientists, and professionals in drug development.

Core Data and Physical Properties

Naphthol AS-BI and its common derivatives, Naphthol AS-BI phosphate (B84403) and Naphthol AS-BI β-D-glucuronide, are primarily used as substrates for detecting enzyme activity in biological samples. The key quantitative data for these compounds are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Naphthol AS-BI | 1237-75-8 | C₁₈H₁₄BrNO₃ | 372.21 |

| Naphthol AS-BI phosphate | 1919-91-1 | C₁₈H₁₅BrNO₆P | 452.2 |

| Naphthol AS-BI β-D-galactopyranoside | 51349-63-4 | C₂₄H₂₄BrNO₈ | 534.36 |

| Naphthol AS-BI phosphate disodium (B8443419) salt hydrate | 207569-04-8 | C₁₈H₁₃BrNNa₂O₆P·xH₂O | 496.16 (anhydrous) |

Experimental Applications and Protocols

Naphthol AS-BI derivatives are crucial reagents in enzyme histochemistry, particularly for the localization and quantification of phosphatase and β-glucuronidase activity.

Phosphatase Detection

Naphthol AS-BI phosphate serves as a fluorogenic and chromogenic substrate for both acid and alkaline phosphatases.[1][2] The enzymatic cleavage of the phosphate group yields Naphthol AS-BI, which can be detected by its fluorescence or by coupling it with a diazonium salt to produce a colored precipitate at the site of enzyme activity.[1][3]

This protocol is adapted from standard histochemical methods for the detection of acid phosphatase activity in tissue sections.[3][4]

-

Tissue Preparation : Use snap-frozen tissue sections (10-16 µm) mounted on coverslips.[3]

-

Fixation : Fix sections in a suitable fixative, such as Baker's formol-calcium, for 5-10 minutes at room temperature.[3][4]

-

Washing : Rinse the sections with three changes of deionized water.[3]

-

Incubation :

-

Prepare an incubation solution containing Naphthol AS-BI phosphate and a diazonium salt (e.g., hexazonium pararosaniline) in an acidic buffer (e.g., acetate (B1210297) buffer, pH 4.6-5.0).[2][4]

-

Incubate sections in this solution for at least one to two hours at 37°C in the dark.[3][4]

-

-

Post-incubation Washing : Wash the sections with three exchanges of deionized water.[3]

-

Counterstaining (Optional) : Counterstain with a nuclear stain like Methyl Green for 5 minutes to visualize cell nuclei.[4]

-

Dehydration and Mounting : Dehydrate the sections rapidly through an ascending series of ethanol (B145695) concentrations (50%, 70%, 80%, 95%, 100%), clear with xylene, and mount with a resinous mounting medium.[3]

Expected Results : Sites of acid phosphatase activity will be marked by a red azo dye precipitate.[3][4]

β-Glucuronidase (GUS) Reporter Gene Assays

Naphthol AS-BI β-D-glucuronide is a substrate used in GUS reporter gene assays, which are instrumental in studying gene expression in plants and other organisms lacking endogenous GUS activity. The enzyme cleaves the glucuronide moiety, and the released Naphthol AS-BI can be visualized.

The following is a general protocol for GUS staining. Specific conditions, especially incubation times, may need optimization depending on the tissue and the level of gene expression.

-

Tissue Preparation : Small and thin tissue samples are recommended to ensure substrate penetration.

-

Fixation (Optional) : Tissues can be fixed in ice-cold 90% acetone (B3395972) or another suitable fixative for 30 minutes.

-

Washing : Wash the tissues for 30-60 minutes in an ice-cold wash buffer (e.g., 100 mM sodium phosphate, pH 7.0).

-

Staining :

-

Prepare the staining solution containing Naphthol AS-BI β-D-glucuronide in the wash buffer. The inclusion of potassium ferricyanide (B76249) and potassium ferrocyanide can enhance the reaction.

-

Vacuum infiltrate the staining solution into the tissue to ensure penetration.

-

Incubate at 37°C for several hours to overnight in the dark.

-

-

Destaining : If the tissue contains chlorophyll, destain with 70% ethanol until the green color is removed.

-

Visualization : Observe the tissue under a microscope for the colored precipitate indicating GUS activity.

Role of Naphthol AS Derivatives in Signaling Pathways

While Naphthol AS-BI is primarily recognized for its role as a histochemical substrate, recent research has highlighted the potential of other Naphthol AS compounds to modulate critical cellular signaling pathways, particularly those implicated in cancer.

Inhibition of CREB- and Myb-Mediated Transcription

Naphthol AS-E and its phosphate derivative have been identified as inhibitors of the interaction between the transcriptional coactivator p300 and the transcription factors CREB (cAMP response element-binding protein) and c-Myb.[4][5] This interaction is crucial for the transcription of genes involved in cell proliferation, differentiation, and survival.

-

Mechanism of Action : Naphthol AS-E phosphate binds to the KIX domain of p300, thereby preventing its interaction with CREB and c-Myb.[5]

-

Therapeutic Potential : By disrupting these interactions, Naphthol AS-E phosphate can suppress the expression of Myb and CREB target genes, leading to the induction of myeloid differentiation and apoptosis in leukemia cell lines.[5] This suggests that targeting the Myb-KIX and CREB-KIX interactions with small molecules like Naphthol AS derivatives could be a promising strategy for cancer therapy.[4][5]

Visualizations

Enzymatic Reaction of Naphthol AS-BI Phosphate

Caption: Enzymatic hydrolysis of Naphthol AS-BI phosphate by phosphatase.

Inhibition of p300-Mediated Transcription by Naphthol AS-E Phosphate

References

- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naphthol AS-E Phosphate Inhibits the Activity of the Transcription Factor Myb by Blocking the Interaction with the KIX Domain of the Coactivator p300 [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Naphthol AS-BI: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthol AS-BI, a key member of the Naphthol AS family of compounds, has played a significant role in the development of azo dyes and has found modern applications as a chromogenic substrate in enzyme assays. This technical guide provides a comprehensive overview of the discovery and history of Naphthol AS dyes, with a specific focus on the BI derivative. It details the chemical properties, synthesis, and applications of Naphthol AS-BI, offering in-depth experimental protocols and quantitative data to support researchers in the fields of chemistry and drug development.

Introduction: The Genesis of Naphthol AS Dyes

The story of Naphthol AS-BI begins with the broader discovery of Naphthol AS dyes. Prior to their development, β-naphthol was a primary coupling component in the synthesis of azo dyes.[1] However, in 1911, a significant advancement was made by chemists at K. Oehler Anilin- und Anilinfarbenfabrik Offenbach, Germany.[2] They discovered that 2-hydroxy-3-naphthoic acid anilide, which they named Naphthol AS, offered superior properties as a coupling component.[1][2] The "AS" in the name is believed to be derived from the German "Anilid Säure," meaning anilide of the acid.

These new compounds, including Naphthol AS, are largely insoluble in water but can be dissolved in alkaline solutions to form sodium naphtholates.[3] This allows for the impregnation of cellulosic fibers, such as cotton, with the naphtholate.[3] Subsequent treatment with a solution of a diazonium salt leads to the in-situ formation of an insoluble azo dye that is trapped within the fiber, resulting in excellent wash fastness.[1] This "ice dye" or azoic dyeing process represented a significant improvement in textile dyeing.[3]

The success of the original Naphthol AS led to the development of a wide range of derivatives, each with unique substituents on the anilide ring.[2] These variations allowed for the production of a broad spectrum of colors with varying fastness properties. Naphthol AS-BI is one such derivative, distinguished by the presence of bromo and methoxy (B1213986) groups on its chemical structure.

Naphthol AS-BI: Chemical Identity and Properties

Naphthol AS-BI is chemically known as 7-Bromo-3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide or 6-Bromo-2-hydroxy-3-naphthoic acid 2-methoxyanilide. It is also identified as Azoic Coupling Component 45.[4][5] The introduction of the bromine atom and the methoxy group on the o-anisidine (B45086) moiety influences the final color and properties of the resulting azo dye.

Physicochemical Data

A summary of the key physicochemical properties of Naphthol AS-BI is presented in the table below. It is important to note that some variations in reported values exist in the literature, which may be attributed to different measurement conditions or sample purity.

| Property | Value | Reference(s) |

| CAS Number | 1237-75-8 | [4] |

| Molecular Formula | C₁₈H₁₄BrNO₃ | [4][5] |

| Molecular Weight | 372.21 g/mol | [4][5] |

| Melting Point | 185 °C | [5] |

| Boiling Point | 467.3 °C | [5] |

| Flash Point | 236.4 °C | [5] |

| Appearance | White to cream or pale gray crystalline powder | [6] |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons on both the naphthalene (B1677914) and anisidine rings, a singlet for the methoxy group, and exchangeable protons for the hydroxyl and amide groups.

-

¹³C NMR (DMSO-d₆, 100 MHz): Aromatic carbons, the carbonyl carbon of the amide, and the methoxy carbon would be the key identifiable signals.

Synthesis of Naphthol AS-BI

The synthesis of Naphthol AS-BI is achieved through the condensation of two key precursors: 7-bromo-3-hydroxy-2-naphthoic acid and o-anisidine.[4] This reaction forms the amide linkage that characterizes the Naphthol AS structure.

Synthesis Pathway

Caption: General synthesis pathway for Naphthol AS-BI.

Experimental Protocol: Synthesis of 7-Bromo-3-hydroxy-2-naphthoic acid

A detailed experimental protocol for the synthesis of the precursor, 7-bromo-3-hydroxy-2-naphthoic acid, is crucial for the overall synthesis of Naphthol AS-BI.

Materials:

-

2-Naphthol

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Sodium hydroxide

-

Carbon dioxide

-

Hydrochloric acid

Procedure:

-

Bromination of 2-Naphthol: Dissolve 2-naphthol in a suitable solvent like carbon tetrachloride. Slowly add a stoichiometric amount of bromine at room temperature with stirring. The reaction progress can be monitored by the disappearance of the bromine color. After the reaction is complete, the solvent is removed under reduced pressure to yield 7-bromo-2-naphthol.

-

Kolbe-Schmitt Carboxylation: The prepared 7-bromo-2-naphthol is converted to its sodium salt by reacting with a concentrated solution of sodium hydroxide. The resulting sodium 7-bromo-2-naphthoxide is then heated under pressure with carbon dioxide. This introduces a carboxylic acid group at the 3-position.

-

Acidification: The reaction mixture is cooled and then acidified with hydrochloric acid to precipitate the 7-bromo-3-hydroxy-2-naphthoic acid. The precipitate is filtered, washed with water, and dried.

Experimental Protocol: Synthesis of Naphthol AS-BI

Materials:

-

7-Bromo-3-hydroxy-2-naphthoic acid

-

o-Anisidine

-

Phosphorus trichloride (B1173362) (or another suitable coupling agent)

-

Toluene (B28343) (or another suitable inert solvent)

-

Sodium carbonate solution

Procedure:

-

Reaction Setup: A mixture of 7-bromo-3-hydroxy-2-naphthoic acid and a slight excess of o-anisidine is suspended in an inert solvent such as toluene in a reaction flask equipped with a reflux condenser.

-

Condensation: A coupling agent, such as phosphorus trichloride, is added dropwise to the stirred suspension. The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is cooled to room temperature and then poured into a dilute sodium carbonate solution to neutralize any remaining acid and precipitate the product.

-

Purification: The crude Naphthol AS-BI is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol (B145695) or a toluene/ethanol mixture) to yield the purified product.

Applications of Naphthol AS-BI

While initially developed for the dyeing industry, Naphthol AS-BI and its derivatives have found significant applications in biochemistry and histochemistry as chromogenic and fluorogenic substrates for the detection of various enzymatic activities.

Use in Enzyme Histochemistry

The hydroxyl group of Naphthol AS-BI can be modified with various functional groups, such as phosphate (B84403) or glucuronide, to create specific enzyme substrates. When these substrates are acted upon by the target enzyme, the Naphthol AS-BI molecule is released. This free Naphthol AS-BI can then be coupled with a diazonium salt to produce a brightly colored, insoluble azo dye at the site of enzyme activity. This allows for the precise localization of enzymes within tissue sections.

For example, Naphthol AS-BI phosphate is a well-established substrate for the detection of acid and alkaline phosphatases.[7][8] Similarly, Naphthol AS-BI β-D-glucuronide is used to detect β-glucuronidase activity.

Enzymatic Assay Workflow

Caption: Workflow for enzymatic detection using a Naphthol AS-BI derivative.

Conclusion

Naphthol AS-BI, born from the early 20th-century innovations in dye chemistry, remains a relevant and valuable molecule in modern scientific research. Its journey from a component for creating vibrant textiles to a tool for visualizing the intricate workings of biological systems highlights the enduring utility of well-designed organic compounds. This guide provides a foundational understanding of its history, synthesis, and application, intended to aid researchers in leveraging the unique properties of Naphthol AS-BI in their work.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Methyl 7-bromo-3-hydroxy-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

- 3. textilelearner.net [textilelearner.net]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Naphthol AS-BI, 94.0% | 1237-75-8 | N-1901 | Biosynth [biosynth.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. ≥98% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. Naphthol AS-BI-phosphate | CAS 1919-91-1 [genaxxon.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Naphthol AS-BI

This technical guide provides a comprehensive overview of the solubility of Naphthol AS-BI and its common derivatives. The information is curated for professionals in research and development who utilize this compound in their work.

Naphthol AS-BI, a fluorescent dye and an intermediate in the synthesis of other compounds, exhibits varied solubility across different solvents, a critical factor for its application in assays and synthetic processes. Its solubility is influenced by factors such as the polarity of the solvent, the presence of functional groups capable of hydrogen bonding, and the hydrophobic nature of its naphthalene (B1677914) core.[1]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for Naphthol AS-BI and its phosphate (B84403) and glucuronide derivatives in various solvents.

Table 1: Solubility of Naphthol AS-BI

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | 100 mg/mL | - |

| Dimethylformamide (DMF) | 50 mg/mL | Requires sonication for dissolution |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires sonication; use fresh DMSO |

| Water | Not very soluble | - |

| Ethanol | Slightly soluble | - |

Table 2: Solubility of Naphthol AS-BI Phosphate

| Solvent | Solubility |

| Dimethylformamide (DMF) | 20 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |

| Ethanol | 2 mg/mL |

| Methanol | 50 mg/mL |

| 1:3 solution of DMSO:PBS (pH 7.2) | 0.25 mg/mL |

| Water | 50 mg/mL |

Table 3: Solubility of Naphthol AS-BI β-D-glucuronide

| Solvent | Solubility | Notes |

| Acetone | 50 mg/mL | Clear, colorless to faintly yellow |

| Dimethylformamide (DMF) | 50 mg/mL | - |

| Water | 50 mg/mL | - |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like Naphthol AS-BI, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of Naphthol AS-BI in a specific solvent at a defined temperature.

Materials:

-

Naphthol AS-BI (solid)

-

Solvent of interest

-

Vials with screw caps

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid Naphthol AS-BI to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates are equal.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. It is critical not to disturb the solid pellet.

-

Filtration: Pass the collected supernatant through a syringe filter to remove any remaining solid microparticles.

-

Dilution: Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of Naphthol AS-BI.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the conceptual factors influencing solubility and a typical experimental workflow for its determination.

Caption: Factors influencing the solubility of Naphthol AS-BI.

Caption: A typical experimental workflow for determining solubility.

References

In-Depth Technical Guide to Naphthol AS-BI: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-BI, with the chemical name 7-Bromo-3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide, is a fluorescent dye and an important chemical intermediate.[1][2] It is a substituted naphthol that serves as a crucial component in various biochemical and histochemical assays.[3] Its primary application lies in its role as a reporter molecule, generated through enzymatic activity, which then participates in a coupling reaction to produce a visible and often fluorescent precipitate. This guide provides a comprehensive overview of the physical and chemical properties of Naphthol AS-BI, detailed experimental protocols for its application, and a synthesis route.

Physical and Chemical Properties

Naphthol AS-BI is a white to off-white or light yellow crystalline powder.[1][2] It is very hygroscopic and should be stored under an inert gas.[1] For long-term storage, it is recommended to keep it at temperatures between 2°C and 8°C or as low as -20°C for optimal stability, where it can be stable for at least two years.[1][2]

Quantitative Data Summary

A summary of the key quantitative physical and chemical data for Naphthol AS-BI is presented in Table 1. It is important to note that there are some discrepancies in the reported values for melting and boiling points across different suppliers, which are reflected in the table.

| Property | Value | Source(s) |

| CAS Number | 1237-75-8 | [1][2][4] |

| Molecular Formula | C₁₈H₁₄BrNO₃ | [1][2] |

| Molecular Weight | 372.21 g/mol | [1][2] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 185 °C | [5] |

| Boiling Point | 467.3 °C | [5] |

| Solubility | Soluble in DMF (100 mg/ml) | [1][2] |

| Purity | ≥99% (HPLC) | [1][2] |

Spectral Characteristics

Detailed spectral analysis is essential for the identification and characterization of Naphthol AS-BI.

-

UV-Visible Spectroscopy: The UV-Vis spectrum of Naphthol AS-BI is available through spectral databases such as SpectraBase.[6]

-

Infrared (IR) Spectroscopy: The FTIR spectrum of Naphthol AS-BI, typically obtained using a KBr wafer, provides information about its functional groups.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for confirming the chemical structure of Naphthol AS-BI.[1][7] While full spectral data is best obtained from dedicated databases, some suppliers confirm the identity of their product via ¹H-NMR.[1]

Experimental Protocols

Naphthol AS-BI is most commonly utilized in enzymatic assays where it is generated in situ from a precursor molecule. The liberated Naphthol AS-BI then reacts with a diazonium salt to form a colored azo dye, allowing for the localization and quantification of enzyme activity.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

This protocol is widely used for the identification of osteoclasts and their precursors.

Principle: TRAP, an enzyme characteristic of osteoclasts, hydrolyzes Naphthol AS-BI phosphate (B84403) at an acidic pH. The released Naphthol AS-BI then couples with a diazonium salt (e.g., Fast Garnet GBC) to produce a colored precipitate at the site of enzyme activity.

Materials:

-

Fixation solution (e.g., 4% Formaldehyde or a citrate-acetone-formaldehyde fixative)

-

Naphthol AS-BI phosphate solution

-

Acetate (B1210297) buffer (pH 5.2)

-

Tartrate solution

-

Fast Garnet GBC base solution

-

Sodium nitrite (B80452) solution

-

Deionized water

-

Counterstain (e.g., Hematoxylin or Fast Green)

Procedure:

-

Cell/Tissue Preparation: Fix cells or tissue sections according to standard laboratory protocols. For bone tissues, decalcification using a non-acidic agent like EDTA is recommended to preserve enzyme activity.

-

Preparation of Staining Solution:

-

Prepare a diazotized Fast Garnet GBC solution by mixing equal volumes of Fast Garnet GBC base solution and sodium nitrite solution. Let it stand for 2 minutes.

-

In a separate container, prepare the final staining solution by combining pre-warmed deionized water, the diazotized Fast Garnet GBC solution, Naphthol AS-BI phosphate solution, acetate buffer, and tartrate solution.

-

-

Staining:

-

Wash the fixed samples with deionized water.

-

Incubate the samples with the TRAP staining solution at 37°C for 30-60 minutes, protected from light.

-

Rinse the samples with distilled water.

-

-

Counterstaining:

-

Counterstain with a suitable nuclear stain like Hematoxylin or Fast Green for a short duration.

-

Rinse thoroughly with distilled water.

-

-

Dehydration and Mounting: Dehydrate the samples through a graded ethanol (B145695) series, clear with xylene, and mount with a permanent mounting medium.

Expected Results: Sites of TRAP activity will show a reddish-brown precipitate.

Beta-Glucuronidase Activity Assay

A similar principle is applied for the detection of β-glucuronidase activity, using Naphthol AS-BI β-D-glucuronide as the substrate.

Principle: β-glucuronidase cleaves the glucuronide moiety from Naphthol AS-BI β-D-glucuronide. The liberated Naphthol AS-BI then couples with a diazonium salt to form a colored product.

General Protocol Outline:

-

Fixation of cells or tissues.

-

Incubation with a substrate solution containing Naphthol AS-BI β-D-glucuronide and a suitable buffer (typically around pH 5.0).

-

Post-coupling with a diazonium salt solution.

-

Washing and counterstaining.

-

Dehydration and mounting for microscopic examination.

Synthesis of Naphthol AS-BI

While commercially available, Naphthol AS-BI can be synthesized in the laboratory. The synthesis generally involves the amidation of 7-bromo-3-hydroxy-2-naphthoic acid with o-anisidine (B45086).

Reaction Scheme:

7-bromo-3-hydroxy-2-naphthoic acid + o-anisidine → 7-Bromo-3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide (Naphthol AS-BI)

A detailed experimental procedure for a similar synthesis of a related compound suggests that the reaction can be carried out under standard amidation conditions, potentially using a coupling agent or by activating the carboxylic acid. Further optimization for large-scale production might involve exploring different solvents and reaction conditions to improve yield and purity.[8]

Visualizations

Experimental Workflow for TRAP Staining

The following diagram illustrates the key steps in the Tartrate-Resistant Acid Phosphatase (TRAP) staining protocol.

References

- 1. Naphthol AS-BI - CAS-Number 1237-75-8 - Order from Chemodex [chemodex.com]

- 2. Naphthol AS-BI | 1237-75-8 | FN11881 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Naphthol AS-BI, 94.0% | 1237-75-8 | N-1901 | Biosynth [biosynth.com]

- 6. 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)- | C18H14BrNO3 | CID 71060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Naphthol AS-BI in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS-BI and its derivatives represent a cornerstone in the field of enzyme activity detection, offering versatile and robust methods for researchers in cellular biology, histology, and drug discovery. This technical guide provides a comprehensive overview of the core mechanism, detection modalities, quantitative parameters, and detailed experimental protocols associated with the use of Naphthol AS-BI-based substrates in enzymatic assays.

Core Mechanism of Action

The use of Naphthol AS-BI in enzymatic assays is predicated on a two-step principle. In its initial state, Naphthol AS-BI is chemically modified and non-detectable. The assay begins with a derivative, such as Naphthol AS-BI phosphate (B84403) or Naphthol AS-BI β-D-glucuronide, which serves as the enzyme substrate.[1]

Step 1: Enzymatic Cleavage A hydrolytic enzyme, such as a phosphatase or a glucuronidase, recognizes and cleaves the modifying group (e.g., phosphate or glucuronic acid) from the substrate. This enzymatic reaction releases the core compound, 7-bromo-3-hydroxy-2-naphtho-o-anisidine, commonly known as Naphthol AS-BI.[2][3]

Step 2: Detection of Liberated Naphthol AS-BI The liberated Naphthol AS-BI is the reporter molecule and can be detected through two primary methods: fluorogenic detection and chromogenic detection.

Detection Modalities

Upon its release, Naphthol AS-BI is an inherently fluorescent molecule.[4] This property allows for the quantitative measurement of enzyme activity in solution-based assays, such as in microplate readers or through flow cytometry. The fluorescence intensity is directly proportional to the amount of Naphthol AS-BI produced and, therefore, to the activity of the enzyme of interest.[5] This method is valued for its high sensitivity and suitability for high-throughput screening applications.

In histochemical and blotting applications, the liberated Naphthol AS-BI is visualized by introducing a diazonium salt, such as Fast Red TR, to the reaction.[6] Naphthol AS-BI acts as a coupling agent, reacting with the diazonium salt in an azo-coupling reaction. This reaction forms a highly colored, insoluble azo dye that precipitates at the site of enzymatic activity.[7][8] The resulting colored deposit allows for the precise localization of the enzyme within cells or tissues. The intensity of the color provides a semi-quantitative measure of enzyme activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Naphthol AS-BI phosphate Technicalgrade 1919-91-1 [sigmaaldrich.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Naphthol AS-BI (7-bromo-3-hydroxy-2-naphtho-o-anisidine) phosphatase and naphthol AS-BI beta-D-glucuronidase in Chinese hamster ovary cells: biochemical and flow cytometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. biocompare.com [biocompare.com]

Navigating the Safe Handling of Naphthol AS-BI Phosphate Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Naphthol AS-BI phosphate (B84403) powder, a substrate commonly utilized in enzyme assays. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes. This document synthesizes critical information from safety data sheets (SDS) and product information leaflets to provide clear, actionable protocols for laboratory personnel.

Understanding the Hazard Profile

Naphthol AS-BI phosphate is classified as a hazardous substance and requires careful handling.[1][2] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Based on the Globally Harmonized System (GHS), this substance is labeled with the GHS07 pictogram, indicating these irritant properties. It is imperative that all personnel handling this chemical are aware of these potential hazards and are trained in the appropriate emergency response procedures.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of Naphthol AS-BI phosphate is fundamental to its safe handling and storage. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅BrNO₆P | [1][3][4] |

| Molecular Weight | 452.19 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystalline solid | [1][4] |

| Solubility | Methanol: 50 mg/mLDMSO: 20 mg/mLDMF: 20 mg/mLEthanol: ~2 mg/mLWater (Disodium salt hydrate): 50 mg/mL | [1][4] |

| Storage Temperature | -20°C | [1][4][5] |

| Stability | ≥ 4 years at -20°C | [1] |

| Flash Point | Not applicable |

Toxicological Data Summary

The toxicological profile of Naphthol AS-BI phosphate indicates it is an irritant. The table below outlines the known effects. Detailed experimental protocols for these toxicological endpoints are not available in the provided documentation.

| Toxicological Endpoint | Effect | Source |

| Acute Toxicity | No data available | |

| Skin Irritation | Irritant to skin and mucous membranes | |

| Eye Irritation | Irritating effect | |

| Sensitization | No sensitizing effects known | |

| Carcinogenicity | Not listed by IARC, NTP, or OSHA |

Experimental Protocols and Handling Procedures

While specific experimental protocols for toxicological studies are not provided in standard safety documents, this section outlines the necessary procedures for safe handling and use of Naphthol AS-BI phosphate powder in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Caption: Required PPE for handling Naphthol AS-BI powder.

Safe Handling and Storage

-

Handling: Avoid inhalation, and contact with eyes and skin.[5] Use only in areas with appropriate exhaust ventilation.[5] Avoid the formation of dust and aerosols.[5] Wash hands and any exposed skin thoroughly after handling.[2]

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[2][5] The recommended storage temperature is -20°C.[1][4][5] Keep away from direct sunlight and sources of ignition.[5]

Preparation of Solutions

For creating stock solutions, Naphthol AS-BI phosphate can be dissolved in organic solvents such as DMSO, DMF, and ethanol.[1] When preparing aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions are not recommended to be stored for more than one day.[1]

Emergency Procedures

In the event of accidental exposure or a spill, the following procedures should be followed.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2][6] |

| Skin Contact | Immediately wash with plenty of water and soap and rinse thoroughly. If skin irritation persists, call a physician. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. | [2] |

Spill Response Workflow

A systematic approach is necessary for cleaning up spills to minimize exposure and contamination.

Caption: Workflow for responding to a Naphthol AS-BI powder spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), oxides of phosphorus, and hydrogen bromide gas.[2][6]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2][6]

Disposal Considerations

Dispose of Naphthol AS-BI phosphate and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[6] Contaminated materials should be handled as hazardous waste.

This guide is intended to provide essential safety and handling information for Naphthol AS-BI phosphate powder. It is not a substitute for a comprehensive risk assessment that should be conducted for any specific laboratory protocol involving this substance. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

The Theoretical Cornerstone of Enzyme Detection: A Technical Guide to Naphthol AS-BI as a Chromogenic Substrate

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Naphthol AS-BI as a Chromogenic and Fluorogenic Substrate.

This in-depth technical guide delves into the theoretical basis of Naphthol AS-BI and its derivatives as versatile substrates for the detection and quantification of various hydrolytic enzymes. This document provides a thorough examination of the underlying chemical principles, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

Introduction: The Versatility of Naphthol AS-BI Substrates

Naphthol AS-BI (7-Bromo-3-hydroxy-2-naphtho-o-anisidide) and its derivatives are invaluable tools in biochemistry, histology, and cell biology for the detection of enzyme activity. These compounds are synthetically modified naphthols that, upon enzymatic cleavage of a specific functional group, yield an insoluble, fluorescent naphthol product. This product can then be coupled with a diazonium salt to form a highly colored, insoluble azo dye, providing a robust method for both qualitative and quantitative enzymatic analysis. The choice of the functional group conjugated to the Naphthol AS-BI core dictates its specificity for different classes of enzymes, including phosphatases, glycosidases, and esterases.

The Core Principle: A Two-Step Detection Mechanism

The utility of Naphthol AS-BI substrates is rooted in a two-step enzymatic and chemical reaction sequence. The fundamental principle involves the enzymatic hydrolysis of a Naphthol AS-BI derivative, which is followed by a chemical coupling reaction for colorimetric detection.

Enzymatic Hydrolysis

The first step is the enzyme-catalyzed hydrolysis of the substrate. For instance, Naphthol AS-BI phosphate (B84403) is a substrate for both acid and alkaline phosphatases. The enzyme cleaves the phosphate group, releasing the highly fluorescent and insoluble product, Naphthol AS-BI. Similarly, Naphthol AS-BI β-D-galactopyranoside is a substrate for β-galactosidase, which cleaves the galactose moiety to yield the same naphthol product. This enzymatic reaction is the basis for the specificity of the assay.

Chromogenic Coupling: The Azo Dye Formation

The second step involves the coupling of the liberated Naphthol AS-BI with a diazonium salt. This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and the electron-rich naphthol is the nucleophile. This reaction results in the formation of a highly colored, insoluble azo dye at the site of enzyme activity. The color of the final product depends on the specific diazonium salt used.

Caption: General workflow of Naphthol AS-BI based enzyme detection.

Quantitative Data and Spectral Properties

The quantitative analysis of enzyme activity using Naphthol AS-BI substrates relies on understanding their kinetic parameters and the spectral properties of the resulting products.

| Substrate | Enzyme | Km (M) | Optimal pH | Product Excitation (nm) | Product Emission (nm) | Azo Dye λmax (nm) (with Fast Blue B) |

| Naphthol AS-BI phosphate | Acid Phosphatase | 1.00E-05 | 4.6 | 405 | 515 | Not specified |

| Naphthol AS-BI phosphate | Alkaline Phosphatase (rat jejunum) | 0.81 +/- 0.43 mM[1] | 8.3[1] | 405 | 515 | 550[1] |

| Naphthol AS-BI β-D-glucuronide | β-D-Glucuronidase | 2.00E-05 | 5 | 405 | 515 | Not specified |

Note: Vmax values are highly dependent on enzyme concentration and specific assay conditions and are therefore not listed as a standardized value.

Experimental Protocols

General Protocol for Histochemical Staining

This protocol provides a general framework for the histochemical localization of enzyme activity in tissue sections.

Reagents:

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Substrate solution: Naphthol AS-BI phosphate (or other derivative) dissolved in a suitable buffer at the optimal pH for the enzyme of interest.

-

Diazonium salt solution (e.g., Fast Red TR or Fast Blue B)

-

Counterstain (optional, e.g., Hematoxylin)

-

Mounting medium

Procedure:

-

Fix tissue sections according to standard protocols.

-

Wash sections thoroughly with buffer.

-

Prepare the incubation solution by dissolving the Naphthol AS-BI substrate and the diazonium salt in the appropriate buffer.

-

Incubate the sections in this solution at 37°C until the desired color intensity is reached.

-

Wash the sections with buffer.

-

(Optional) Counterstain with a suitable nuclear stain.

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

Caption: Workflow for histochemical staining with Naphthol AS-BI.

Quantitative Colorimetric Microplate Assay for Phosphatase Activity

This protocol describes a method for the quantitative determination of phosphatase activity in a 96-well plate format.

Reagents:

-

Assay Buffer: Appropriate buffer for the specific phosphatase (e.g., acetate (B1210297) buffer for acid phosphatase, Tris buffer for alkaline phosphatase).

-

Substrate Stock Solution: Naphthol AS-BI phosphate dissolved in DMSO.

-

Diazonium Salt Solution: (e.g., Fast Red TR) prepared fresh.

-

Stop Solution: (e.g., 1 M NaOH).

-

Enzyme sample and standards.

Procedure:

-

Add samples and standards to the wells of a 96-well plate.

-

Prepare the reaction mixture by diluting the substrate stock solution and the diazonium salt in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at the λmax of the formed azo dye using a microplate reader.

-

Calculate the enzyme activity based on a standard curve.

Flow Cytometry Protocol for Measuring Intracellular Enzyme Activity

This protocol outlines the use of Naphthol AS-BI phosphate for the detection of intracellular phosphatase activity in single cells by flow cytometry.

Reagents:

-

Cell suspension

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Substrate solution: Naphthol AS-BI phosphate in an appropriate buffer.

Procedure:

-

Harvest and wash the cells.

-

Fix the cells with fixation buffer.

-

Wash the cells and permeabilize with permeabilization buffer.

-

Wash the cells and resuspend in the substrate solution.

-

Incubate the cells at 37°C to allow for the enzymatic reaction and accumulation of the fluorescent Naphthol AS-BI product.

-

Wash the cells and resuspend in PBS.

-

Analyze the cells by flow cytometry, detecting the fluorescence in the appropriate channel (e.g., FITC channel for Naphthol AS-BI).

Caption: Workflow for intracellular enzyme analysis by flow cytometry.

Conclusion

Naphthol AS-BI and its derivatives represent a robust and versatile platform for the detection and quantification of a wide range of hydrolytic enzymes. Their ability to produce both a fluorescent and a colored, insoluble product provides flexibility in experimental design, allowing for applications in histochemistry, cytochemistry, and quantitative biochemical assays. This technical guide provides the foundational knowledge and practical protocols to effectively utilize these powerful tools in research and development.

References

Methodological & Application

Naphthol AS-BI Protocol for Acid Phosphatase Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the histochemical demonstration of acid phosphatase activity in tissue sections using the Naphthol AS-BI phosphate (B84403) substrate method. This azo-dye technique is a reliable method for localizing acid phosphatase and is applicable to various research and drug development contexts where the assessment of lysosomal activity is crucial.

Principle of the Method

The Naphthol AS-BI protocol for acid phosphatase staining is based on an enzymatic reaction. Acid phosphatases present in the tissue hydrolyze the substrate, Naphthol AS-BI phosphate, at an acidic pH. This reaction releases an insoluble naphthol derivative. This liberated naphthol derivative then couples with a diazonium salt, such as hexazonium pararosaniline, to form a highly colored, insoluble azo dye at the site of enzyme activity.[1][2][3] The resulting red precipitate allows for the precise microscopic localization of acid phosphatase activity within cells and tissues.[1][2]

Applications

This staining method is widely used for:

-

Histochemical localization of lysosomal enzymes: Acid phosphatase is a key lysosomal enzyme, and its visualization helps in studying lysosomal function and storage diseases.

-

Identification of specific cell types: Macrophages and osteoclasts, for instance, exhibit high acid phosphatase activity and can be identified using this technique.[2]

-

Assessment of tissue necrosis and regeneration: Damaged or regenerating tissues often show altered acid phosphatase activity.[2]

-

Toxicological studies: Evaluating the effect of drug candidates on lysosomal integrity and function.

Experimental Protocol

This protocol is designed for snap-frozen tissue sections but can be adapted for other sample types.

Required Materials

-

Snap-frozen tissue blocks

-

Cryostat

-

Microscope slides and coverslips

-

Coplin jars or staining dishes

-

Fume hood

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH meter

-

Magnetic stirrer and stir bars

-

Filters (e.g., Whatman No. 1)

Reagent Preparation

Caution: Handle all reagents with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Some reagents are toxic and carcinogenic.

-

Acetate (B1210297) Buffer (0.2 M, pH 5.2-5.6):

-

Solution A: 0.2 M Acetic Acid (11.55 mL glacial acetic acid in 1 L distilled water)

-

Solution B: 0.2 M Sodium Acetate (27.2 g sodium acetate trihydrate in 1 L distilled water)

-

Mix appropriate volumes of Solution A and Solution B to achieve the desired pH.

-

-

Pararosaniline Stock Solution (4%):

-

Dissolve 1 g of Pararosaniline-HCl in 20 mL of 2N HCl with gentle heating.

-

Cool, filter, and store in a dark bottle at 4°C.

-

-

Sodium Nitrite (B80452) Solution (4% w/v):

-

Dissolve 0.4 g of sodium nitrite in 10 mL of distilled water. Prepare fresh daily.

-

-

Naphthol AS-BI Phosphate Substrate Solution:

-

Dissolve 10 mg of Naphthol AS-BI phosphate in 1 mL of N,N-dimethylformamide.

-

-

Incubation Medium (prepare immediately before use):

-

In a fume hood, mix 0.4 mL of Pararosaniline Stock Solution and 0.4 mL of 4% Sodium Nitrite Solution.

-

Let the mixture stand for 1-2 minutes to allow for diazotization (formation of hexazonium pararosaniline).

-

Add 40 mL of 0.2 M Acetate Buffer (pH 5.2-5.6).

-

Add 1 mL of the Naphthol AS-BI Phosphate Substrate Solution.

-

Adjust the final pH to 5.0 if necessary.

-

The final solution should be clear. If turbid, filter before use.

-

-

Counterstain (optional):

-

Methyl Green (0.5% aqueous solution)

-

-

Mounting Medium:

-

Aqueous mounting medium or a resinous medium after dehydration.

-

Staining Procedure

-

Sectioning: Cut snap-frozen tissue sections at 8-12 µm thickness in a cryostat and mount them on clean, pre-cooled microscope slides.

-

Fixation (optional but recommended): Fix the sections in cold (4°C) acetone (B3395972) or a formaldehyde-based fixative for 5-10 minutes. Rinse gently with distilled water.[2]

-

Incubation: Incubate the slides in the freshly prepared Incubation Medium at 37°C for 30-60 minutes in a dark place.[2][3] The optimal incubation time may vary depending on the tissue type and the level of enzyme activity.

-

Washing: Rinse the slides thoroughly in several changes of distilled water.

-

Counterstaining (optional): If desired, counterstain with Methyl Green for 1-5 minutes to visualize nuclei.[2]

-

Washing: Rinse again in distilled water.

-

Dehydration and Mounting:

-

Aqueous Mounting: Coverslip with an aqueous mounting medium.

-

Resinous Mounting: Dehydrate the sections rapidly through ascending grades of ethanol (B145695) (e.g., 70%, 95%, 100%), clear in xylene, and mount with a synthetic resinous mounting medium.[2][4]

-

Expected Results

-

Sites of Acid Phosphatase Activity: A bright red, granular precipitate will be observed at the locations of enzyme activity.[1][2]

-

Nuclei (if counterstained): Green or blue, depending on the counterstain used.[2]

Data Presentation

The following table summarizes the key quantitative parameters of the Naphthol AS-BI acid phosphatase staining protocol.

| Parameter | Value | Unit | Notes |

| Tissue Section Thickness | 8 - 16 | µm | Optimal thickness may vary with tissue type.[1][4] |

| Fixation Time | 5 - 10 | minutes | Optional, but can improve morphology.[2] |

| Incubation Temperature | 37 | °C | Can be performed at room temperature for a longer duration.[2][3] |

| Incubation Time | 30 - 120 | minutes | Dependent on enzyme activity in the tissue.[1][2][3] |

| Acetate Buffer pH | 5.0 - 5.6 | Critical for optimal enzyme activity.[3] | |

| Counterstaining Time | 1 - 5 | minutes | Optional, for nuclear visualization.[2] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Naphthol AS-BI acid phosphatase staining protocol.

Caption: Workflow for Naphthol AS-BI Acid Phosphatase Staining.

Signaling Pathway

The underlying principle of the staining method can be visualized as a reaction pathway.

Caption: Reaction Principle of Naphthol AS-BI Staining.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| No or weak staining | Inactive enzyme due to improper tissue handling or fixation. | Use fresh, snap-frozen tissue. Avoid prolonged fixation. |

| Incorrect pH of the incubation buffer. | Verify the pH of all solutions, especially the final incubation medium. | |

| Inactive substrate or diazonium salt. | Use fresh reagents. Prepare the diazonium salt solution immediately before use. | |

| Diffuse, non-specific staining | Diffusion of the enzyme or reaction product. | Ensure rapid fixation. Use a semipermeable membrane technique if necessary.[5] |

| Incubation time is too long. | Optimize the incubation time for the specific tissue. | |

| Crystalline precipitates on the section | The incubation solution is not properly filtered. | Filter the final incubation medium before use. |

| The concentration of the diazonium salt is too high. | Adhere to the recommended reagent concentrations. | |

| Background staining is too high | Incomplete rinsing. | Ensure thorough washing after incubation and counterstaining. |

| Non-specific binding of the diazonium salt. | Include a control slide incubated without the substrate. |

References

- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 2. bio-optica.it [bio-optica.it]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. Acid PO4 [neuromuscular.wustl.edu]

- 5. Quantitative histochemical study of acid phosphatase activity in rat liver using a semipermeable membrane technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Naphthol AS-BI in Alkaline Phosphatase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at an alkaline pH. They are ubiquitously expressed in various tissues, including liver, bone, intestine, and placenta, and play crucial roles in numerous physiological processes such as bone mineralization, signal transduction, and cellular metabolism.[1][2] The levels and activity of ALP are often altered in various pathological conditions, making them an important biomarker in clinical diagnostics and drug development. For instance, elevated serum ALP levels can indicate liver diseases such as cholestasis or bone disorders like Paget's disease.[3][4][5]

Naphthol AS-BI phosphate is a versatile substrate for the detection of alkaline phosphatase activity in both qualitative and quantitative assays.[6] Its utility stems from the enzymatic cleavage of the phosphate group by ALP, which yields the highly fluorescent and precipitable product, Naphthol AS-BI. This product can be visualized directly via its fluorescence or coupled with a diazonium salt to produce a colored precipitate for chromogenic detection.[7][8] These characteristics make Naphthol AS-BI an invaluable tool for histochemical staining, quantitative fluorometric assays, and flow cytometry applications.

Mechanism of Action

The fundamental principle behind the use of Naphthol AS-BI phosphate in ALP assays is an enzyme-catalyzed hydrolysis reaction. Alkaline phosphatase removes the phosphate group from the non-fluorescent Naphthol AS-BI phosphate substrate. This enzymatic reaction releases Naphthol AS-BI, a molecule that exhibits strong green fluorescence and can also react with other molecules to form a colored precipitate.

For chromogenic detection, a diazonium salt, such as Fast Blue BB salt, is included in the reaction mixture. The liberated Naphthol AS-BI immediately couples with the diazonium salt to form a highly colored, insoluble azo dye at the site of enzyme activity.[7] This allows for the precise localization of ALP activity within cells and tissues.

For fluorometric quantification, the fluorescence of the liberated Naphthol AS-BI is measured. The rate of fluorescence increase is directly proportional to the alkaline phosphatase activity in the sample.[9]

Applications

Naphthol AS-BI phosphate is a versatile substrate with broad applications in life science research and drug development.

-

Histochemistry: For the localization of alkaline phosphatase activity in cells and tissues. This is particularly useful in developmental biology, cancer research, and toxicology to visualize ALP expression patterns.[8]

-

Quantitative Enzyme Assays: To measure alkaline phosphatase activity in cell lysates, tissue homogenates, and biological fluids. These assays are crucial for studying enzyme kinetics, inhibitor screening, and as a biomarker for various diseases.[9][10]

-

Flow Cytometry: For the detection and quantification of alkaline phosphatase activity in individual cells within a heterogeneous population.[11] This is valuable for cell sorting and analyzing cellular differentiation processes.

-

Drug Development: To screen for modulators of alkaline phosphatase activity. Both inhibitors and activators of ALP have therapeutic potential in various diseases.

Data Presentation

Quantitative Data for Naphthol AS-BI based Assays

| Parameter | Value | Reference |

| Fluorometric Assay | ||

| Excitation Wavelength | 405 nm | [12] |

| Emission Wavelength | 515 nm | [12] |

| Histochemical Staining | ||

| Incubation Time | 15 - 30 minutes | [8][13] |

| Incubation Temperature | Room Temperature | [8][13] |

| Expected Color (with Fast Blue BB) | Blue/Violet | [7] |

Solubility of Naphthol AS-BI Phosphate

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ~20 mg/mL | [12] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | [12] |

| Ethanol | ~2 mg/mL | [12] |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [12] |

Experimental Protocols

Protocol 1: Histochemical Staining of Alkaline Phosphatase in Cultured Cells

This protocol describes the chromogenic detection of ALP activity in adherent cell cultures using Naphthol AS-BI phosphate and Fast Blue BB salt.

Materials:

-

Naphthol AS-BI phosphate

-

Fast Blue BB salt

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Tris-buffered saline (TBS), pH 9.5

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nuclear counterstain (e.g., Nuclear Fast Red)

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish or in a multi-well plate.

-

Fixation:

-

Aspirate the culture medium.

-

Gently wash the cells twice with PBS.

-

Add the fixative solution and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Substrate Preparation:

-

Prepare a stock solution of Naphthol AS-BI phosphate by dissolving it in DMF or DMSO.

-

Prepare the working substrate solution by diluting the stock solution in TBS (pH 9.5) to a final concentration of 0.1-0.5 mg/mL.

-

Just before use, add Fast Blue BB salt to the working substrate solution at a concentration of 0.5-1.0 mg/mL. Mix well until dissolved and filter if necessary.

-

-

Staining:

-

Add the freshly prepared substrate solution to the fixed cells, ensuring the entire surface is covered.

-

Incubate for 15-30 minutes at room temperature in the dark. Monitor the color development under a microscope.

-

Stop the reaction by washing the cells three times with PBS.

-

-

Counterstaining (Optional):

-

Incubate the cells with a nuclear counterstain for 1-5 minutes.

-

Wash with distilled water.

-

-

Mounting and Visualization:

-

Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Visualize the blue/violet precipitate indicating ALP activity using a light microscope.

-

Protocol 2: Quantitative Fluorometric Assay of Alkaline Phosphatase Activity

This protocol outlines the measurement of ALP activity in cell lysates using a fluorometric microplate assay.

Materials:

-

Naphthol AS-BI phosphate

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Alkaline buffer (e.g., 0.1 M Tris-HCl, pH 9.5, containing 1 mM MgCl2)

-

Cell lysis buffer (e.g., RIPA buffer)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture and treat cells as required for the experiment.

-

Wash cells with cold PBS and lyse them using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the total protein concentration of the lysate for normalization.

-

-

Substrate Working Solution:

-

Prepare a stock solution of Naphthol AS-BI phosphate in DMF or DMSO.

-

Dilute the stock solution in the alkaline buffer to the desired final concentration (e.g., 100 µM).

-

-

Assay Procedure:

-

Add a specific volume of cell lysate (containing a known amount of protein) to the wells of a 96-well black microplate.

-

Add the substrate working solution to each well to initiate the reaction.

-

Incubate the plate at 37°C, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorometric microplate reader with excitation at ~405 nm and emission at ~515 nm.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence per unit time).

-

Normalize the ALP activity to the total protein concentration of the lysate.

-

Signaling Pathways

Alkaline Phosphatase in Osteogenic Differentiation

Alkaline phosphatase is a key marker of early osteoblast differentiation. Its expression is upregulated by transcription factors such as Runx2. ALP promotes bone mineralization by increasing the local concentration of inorganic phosphate (Pi) through the hydrolysis of pyrophosphate (PPi), a potent inhibitor of mineralization.[1][14][15]

Alkaline Phosphatase in Liver Cholestasis

In the liver, ALP is primarily located on the canalicular membrane of hepatocytes. During cholestasis (impaired bile flow), the accumulation of bile acids stimulates the synthesis and release of ALP into the bloodstream, leading to elevated serum ALP levels.[3][4][5]

References

- 1. Tissue-nonspecific alkaline phosphatase promotes the osteogenic differentiation of osteoprogenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The rise and fall of bilirubin and alkaline phosphatase | AASLD [aasld.org]

- 4. Alkaline Phosphatase Pathophysiology with Emphasis on the Seldom-Discussed Role of Defective Elimination in Unexplained Elevations of Serum ALP – A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Alkaline Phosphatase Staining Protocol of Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Newer Fluorometric Methods for the Analysis of Biologically Important Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drmillett.com [drmillett.com]

- 11. Naphthol AS-BI (7-bromo-3-hydroxy-2-naphtho-o-anisidine) phosphatase and naphthol AS-BI beta-D-glucuronidase in Chinese hamster ovary cells: biochemical and flow cytometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Alkaline phosphatase (ALP) staining [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Application of Naphthol AS-BI in Flow Cytometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-BI [7-bromo-3-hydroxy-2-naphtho-o-anisidine] is a valuable substrate for the in situ measurement of various hydrolase activities within single cells using flow cytometry. Its application is particularly prominent in the detection of β-glucuronidase and acid phosphatase activity. Upon enzymatic cleavage, Naphthol AS-BI releases a fluorescent product that is retained within the cell, allowing for the quantification of enzyme activity on a cell-by-cell basis. This powerful technique enables the analysis of cellular heterogeneity and the correlation of enzyme activity with other cellular parameters such as cell cycle phase.

Principle of the Assay

The fundamental principle of using Naphthol AS-BI in flow cytometry lies in the enzymatic hydrolysis of a non-fluorescent substrate into a fluorescent product. Intracellular enzymes, such as β-glucuronidase or phosphatase, cleave the respective conjugate from Naphthol AS-BI. The resulting Naphthol AS-BI product is fluorescent and can be excited by a standard laser on a flow cytometer, with the emitted fluorescence being proportional to the enzymatic activity within the cell.

Application Notes and Protocols: Naphthol AS-BI for the Detection of Enzyme Activity in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-BI and its derivatives are versatile substrates for the detection of various enzymatic activities in biological samples, including cell lysates. These compounds are particularly useful for the sensitive quantification of hydrolase enzymes, primarily phosphatases and glucuronidases. The core principle of these assays involves the enzymatic cleavage of a phosphate (B84403) or glucuronide group from the Naphthol AS-BI backbone. This reaction releases the fluorogenic compound 7-bromo-3-hydroxy-2-naphtho-o-anisidine (Naphthol AS-BI), which can be detected either by its intrinsic fluorescence or through a colorimetric reaction upon coupling with a diazonium salt. This application note provides detailed protocols for the preparation of cell lysates and the subsequent measurement of acid phosphatase, alkaline phosphatase, and β-glucuronidase activity using Naphthol AS-BI-based substrates.

Principle of Detection